molecular formula C2BrClN2S B8053762 5-Bromo-3-chloro-1,2,4-thiadiazole

5-Bromo-3-chloro-1,2,4-thiadiazole

Cat. No.: B8053762
M. Wt: 199.46 g/mol
InChI Key: LZNJUWFRPVRDMG-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-1,2,4-thiadiazole is a heterocyclic aromatic organic compound characterized by the presence of bromine and chlorine atoms on a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.

Synthetic Routes and Reaction Conditions:

  • Halogenation of Thiadiazoles: The compound can be synthesized by halogenating thiadiazoles using bromine and chlorine in the presence of a suitable catalyst.

  • Sandmeyer Reaction:

Industrial Production Methods:

  • Batch Process: Large-scale production often employs a batch process where reactants are added in stages to control the reaction conditions.

  • Continuous Flow Process: This method is gaining popularity for its efficiency and control over reaction parameters.

Types of Reactions:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the halogen atoms.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide, and acidic conditions.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and inert atmosphere.

  • Substitution: Nucleophiles like ammonia, amines, or alcohols, and polar solvents.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted thiadiazoles.

Scientific Research Applications

5-Bromo-3-chloro-1,2,4-thiadiazole has found applications in various fields:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

5-Bromo-3-chloro-1,2,4-thiadiazole is compared with other similar compounds such as 3-Bromo-5-chloro-1,2,4-thiadiazole and 5-Bromo-3-chloro-1,3,4-thiadiazole. While these compounds share structural similarities, their unique substitutions and positions of halogens result in different chemical and biological properties.

Comparison with Similar Compounds

  • 3-Bromo-5-chloro-1,2,4-thiadiazole

  • 5-Bromo-3-chloro-1,3,4-thiadiazole

  • 3-Bromo-5-chloro-1,3,4-thiadiazole

Properties

IUPAC Name

5-bromo-3-chloro-1,2,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2BrClN2S/c3-1-5-2(4)6-7-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNJUWFRPVRDMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NSC(=N1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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